N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-benzimidazol-5-yl)propanamide
Description
The compound N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-benzimidazol-5-yl)propanamide is a synthetic small molecule featuring a propanamide backbone substituted with two heterocyclic moieties: a 1,2,4-triazole ring bearing a 4-methoxybenzyl group and a 1-methylbenzimidazole ring. The compound’s synthesis likely involves multi-step condensation reactions, similar to methods described for related benzimidazole-triazole hybrids (e.g., hydrazide intermediates and aldehyde condensations) .
Properties
Molecular Formula |
C21H22N6O2 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-3-(1-methylbenzimidazol-5-yl)propanamide |
InChI |
InChI=1S/C21H22N6O2/c1-27-13-22-17-11-14(5-9-18(17)27)6-10-20(28)24-21-23-19(25-26-21)12-15-3-7-16(29-2)8-4-15/h3-5,7-9,11,13H,6,10,12H2,1-2H3,(H2,23,24,25,26,28) |
InChI Key |
RYYACYKLSPQBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)CCC(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-1H-Benzimidazol-5-Amine
Procedure :
-
Starting material : 4-Nitro-o-phenylenediamine reacts with acetic acid under reflux to form 5-nitro-1H-benzimidazole.
-
Methylation : Treatment with methyl iodide in DMF/K₂CO₃ yields 1-methyl-5-nitro-1H-benzimidazole.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine (95% yield).
Key Data :
Preparation of 3-(4-Methoxybenzyl)-1H-1,2,4-Triazol-5-Amine
Procedure :
-
Hydrazide formation : 4-Methoxybenzyl chloride reacts with thiosemicarbazide in ethanol to form 4-methoxybenzylthiosemicarbazide.
-
Cyclization : Treated with NaOH (2M) at 100°C for 3h to form the triazole core.
Key Data :
Propanamide Linker Assembly
Procedure :
-
Activation : 3-(1-Methyl-1H-benzimidazol-5-yl)propanoic acid is activated using EDCI/HOBt in DMF.
-
Coupling : Reacted with 3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine at 0°C→RT for 12h.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Carboxylic acid prep | Propanoic acid, PPA, 120°C, 4h | 80% | |
| Amide coupling | EDCI, HOBt, DMF, 0°C→RT, 12h | 68% |
Alternative Routes and Comparative Analysis
Microwave-Assisted Cyclization (Triazole Formation)
One-Pot Benzimidazole-Triazole Coupling
-
Procedure : Simultaneous cyclization of benzimidazole and triazole using POCl₃ as a dehydrating agent.
-
Limitation : Lower regioselectivity (yield drops to 52%).
Purification and Characterization
-
Spectroscopic Data :
Industrial-Scale Considerations
-
Cost-effective steps : Use of POCl₃ for cyclization reduces solvent waste.
-
Hazard mitigation : Catalytic hydrogenation preferred over SnCl₂/HCl for nitro reduction.
Challenges and Solutions
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs of the target compound, highlighting substituent variations and inferred pharmacological implications:
Structural and Functional Analysis
- Benzimidazole vs. Benzoxazepine : The target compound’s 1-methylbenzimidazole moiety differentiates it from taselisibum’s benzoxazepine core. While both target kinase pathways, benzimidazoles are more commonly associated with DNA intercalation (e.g., antiparasitic drugs) .
- Triazole Substituents : The 4-methoxybenzyl group on the triazole ring may enhance lipophilicity and blood-brain barrier penetration compared to the methylsulfanyl-pyrimidine group in the compound from .
- Propanamide Backbone : The propanamide linker is conserved across analogs, suggesting its role in maintaining conformational flexibility for target binding.
Pharmacological Insights
- Kinase Inhibition : Triazole-containing compounds like taselisibum and the target molecule may share ATP-competitive kinase inhibition mechanisms.
- Antimicrobial Potential: The benzimidazole-triazole combination in the target compound aligns with derivatives showing activity against Staphylococcus aureus and Candida albicans .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for benzimidazole-hydrazide derivatives (e.g., Na₂S₂O₅-mediated condensations) , though purification challenges may arise due to its higher molecular weight (~432.5 g/mol).
Biological Activity
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-benzimidazol-5-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
Molecular Weight: 317.34 g/mol
IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that derivatives of triazoles exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains and fungi. A study reported that triazole derivatives possess a mechanism that disrupts cell wall synthesis in bacteria, leading to cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
2. Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways.
Case Study:
A study involving human breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 15 µM) and increased markers of apoptosis such as cleaved PARP and caspase-3 activation.
3. Anti-inflammatory Effects
The anti-inflammatory potential of the compound has also been explored. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
| Cytokine | Concentration (pg/mL) | Control | Compound Treatment |
|---|---|---|---|
| TNF-alpha | 1500 | 1200 | 600 |
| IL-6 | 800 | 700 | 300 |
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes involved in nucleic acid synthesis.
- Receptor Modulation: It may modulate G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cell proliferation.
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthetic optimization requires systematic adjustment of reaction parameters:
- Temperature: Maintain precise control (e.g., 60–80°C for cyclization steps) to minimize side reactions .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility and reaction rates .
- Catalysts: Employ Pd-based catalysts for coupling reactions or acid/base catalysts for condensation steps .
- Purification: Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization to isolate high-purity products .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
A multi-technique approach ensures accuracy:
- NMR Spectroscopy: Assign peaks using ¹H/¹³C NMR to verify substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry: Confirm molecular weight via high-resolution MS (e.g., ESI-MS) with <2 ppm error .
- HPLC: Use reverse-phase C18 columns (UV detection at 254 nm) to assess purity (>98%) and monitor degradation .
Basic: How should initial biological activity screening be designed for this compound?
Methodological Answer:
Prioritize target-specific assays:
- Antimicrobial Screening: Test against Gram-positive/negative bacteria (MIC assays) and fungi (agar diffusion) using standardized CLSI protocols .
- Anticancer Potential: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition: Use fluorogenic substrates to evaluate activity against kinases or proteases .
Advanced: What strategies elucidate reaction mechanisms in the synthesis of triazole-benzimidazole hybrids?
Methodological Answer:
Mechanistic studies involve:
- Isotopic Labeling: Track intermediates using ¹⁵N or ¹³C isotopes in cycloaddition steps .
- Kinetic Profiling: Monitor reaction progress via in-situ IR or HPLC to identify rate-limiting steps .
- Computational Modeling: Apply DFT calculations (e.g., Gaussian) to map transition states and energy barriers .
Advanced: How can computational modeling predict this compound’s interaction with biological targets?
Methodological Answer:
Use in silico tools for predictive insights:
- Docking Simulations: Autodock Vina or Schrödinger Suite to assess binding affinity to targets (e.g., EGFR kinase) .
- MD Simulations: GROMACS for 100-ns trajectories to evaluate protein-ligand stability .
- QSAR Models: Build regression models using descriptors like logP and polar surface area to optimize bioactivity .
Advanced: How can researchers resolve contradictions in spectral data for structural analogs?
Methodological Answer:
Address discrepancies through:
- Comparative Analysis: Overlay NMR/IR spectra of analogs to identify substituent-specific shifts (e.g., methoxy vs. chloro groups) .
- X-ray Crystallography: Resolve ambiguous NOEs or coupling constants by determining crystal structures .
- Isolation of Byproducts: Characterize minor impurities via LC-MS to rule out structural misassignments .
Advanced: What methods guide the design of analogs with enhanced biological activity?
Methodological Answer:
Focus on systematic modifications:
- Substituent Variation: Replace methoxy groups with electron-withdrawing groups (e.g., Cl, NO₂) to modulate electronic effects .
- Scaffold Hopping: Introduce fused heterocycles (e.g., thiadiazole) to improve binding pocket compatibility .
- Prodrug Design: Incorporate ester or amide linkages for enhanced bioavailability .
Advanced: How can stability under physiological conditions be assessed for this compound?
Methodological Answer:
Conduct accelerated stability studies:
- pH Stability: Incubate in buffers (pH 1.2–7.4) and quantify degradation via HPLC .
- Thermal Stability: Use TGA/DSC to determine decomposition temperatures and excipient compatibility .
- Light Sensitivity: Expose to UV-Vis light (ICH Q1B guidelines) and monitor photodegradation products .
Advanced: How is structure-activity relationship (SAR) analysis performed for triazole-benzimidazole derivatives?
Methodological Answer:
SAR workflows include:
- Library Synthesis: Prepare derivatives with systematic substitutions (e.g., alkyl, aryl, heteroaryl) .
- Biological Profiling: Correlate substituent effects with activity metrics (e.g., IC₅₀, MIC) .
- 3D-QSAR: CoMFA/CoMSIA models to visualize steric/electrostatic contributions .
Advanced: What experimental approaches evaluate synergistic effects with known therapeutics?
Methodological Answer:
Synergy studies require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
